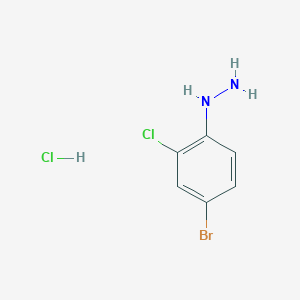

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGDJXZCBGGXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)hydrazine hydrochloride (CAS No. 1034891-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride, with the confirmed CAS number 1034891-38-7, is a halogenated aromatic hydrazine derivative that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its unique substitution pattern offers a versatile scaffold for the construction of complex heterocyclic systems, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, robust analytical methodologies for its characterization, and an exploration of its applications, with a particular focus on its role as a precursor in the synthesis of pharmaceutically active indole derivatives via the Fischer indole synthesis. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of this compound

Substituted phenylhydrazines are a cornerstone of modern synthetic chemistry, valued for their reactivity in forming carbon-nitrogen bonds and their utility in constructing a diverse array of heterocyclic compounds. This compound distinguishes itself through the presence of both bromo and chloro substituents on the phenyl ring. These halogens not only influence the molecule's reactivity and physicochemical properties but also provide additional handles for further synthetic transformations.

The primary utility of this compound lies in its application as a key building block for active pharmaceutical ingredients (APIs). The hydrazine moiety is a potent nucleophile and a precursor to the formation of hydrazones, which are critical intermediates in numerous named reactions, most notably the Fischer indole synthesis.[4] The resulting indole core is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 1034891-38-7 | [1][2] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [2] |

| Molecular Weight | 257.94 g/mol | [2][3] |

| Appearance | Off-white to light brown crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in hot water and methanol | Inferred from similar compounds[5][6] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through a two-step process commencing from the corresponding aniline derivative, 4-bromo-2-chloroaniline. This well-established route involves diazotization followed by reduction.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

PART 1: Diazotization of 4-Bromo-2-chloroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-bromo-2-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

Cooling: Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained below 5°C.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a clear solution.

PART 2: Reduction of the Diazonium Salt

-

Preparation of Reducing Agent: In a separate beaker, prepare a solution of the reducing agent. A common choice is stannous chloride (SnCl₂) dihydrate (approx. 2.5 eq) dissolved in concentrated hydrochloric acid.

-

Reduction Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the reducing agent. A precipitate of the hydrazine hydrochloride may form during this addition.

-

Completion of Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.

PART 3: Isolation and Purification

-

Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of the final product.

Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of impurities. | A single major peak corresponding to the product with a purity of >98%. Retention time will be specific to the chosen method.[6] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of protons. | Aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The hydrazine and hydrochloride protons may be broad and exchangeable. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton. | Six distinct signals in the aromatic region corresponding to the carbon atoms of the phenyl ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₆BrClN₂) and/or its protonated form. |

Suggested HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 235 nm).[7]

-

Column Temperature: 30°C.

Applications in Drug Discovery: The Fischer Indole Synthesis

A primary application of this compound in drug discovery is its use in the Fischer indole synthesis to create substituted indoles.[4] This reaction is a powerful tool for generating the indole scaffold, which is a common motif in many biologically active molecules.

Fischer Indole Synthesis Workflow

Caption: The Fischer Indole Synthesis using the target compound.

Experimental Protocol: Synthesis of a Substituted Indole

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add a base (e.g., sodium acetate) to liberate the free hydrazine. To this solution, add the desired aldehyde or ketone (1.0 eq) and stir at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC or HPLC).

-

Indolization: To the crude hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are common choices.

-

Heating: Heat the reaction mixture to an elevated temperature (typically 80-120°C) and monitor the progress of the reaction by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the excess acid with a base (e.g., NaOH or NaHCO₃).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on data for structurally similar compounds and should be strictly adhered to.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Inhalation: May be harmful if inhaled. Causes respiratory tract irritation.

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic importance is underscored by its utility in the Fischer indole synthesis, a foundational reaction for the construction of a wide range of biologically active indole derivatives. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and analysis, and insights into its applications, all grounded in scientific principles to support the work of researchers and scientists in advancing chemical and pharmaceutical research.

References

-

Royal Society of Chemistry. Supporting Information for a related chemical synthesis. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

- Wu, H., & Hynes, Jr., J. (2010). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Organic Letters, 12(6), 1192–1195.

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

-

abcr Gute Chemie. This compound. Available at: [Link]

- Wang, Y., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 10(34), 4229-4235.

-

PubChem. 4-Bromophenylhydrazine hydrochloride. Available at: [Link]

- El-Remaily, M. A. A., & El-Sayed, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54133-54157.

- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. RASĀYAN J. Chem., 17(4).

- Google Patents. Synthetic method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).

- He, L., & Qiu, G. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1954–1959.

- Gao, J., et al. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Environmental Science & Technology, 35(1), 133-135.

- Google Patents. Method for detecting impurity phenylhydrazine in edaravone.

- Eureka | Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.

- Al-dujaili, A. H., & Al-azzawi, S. A. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Mini-Reviews in Organic Chemistry, 15(4), 282-297.

-

Sciencemadness.org. 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Available at: [Link]

-

PubChem. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Available at: [Link]

-

YouTube. Benzenediazonium chloride is reduced to benzene by.... Available at: [Link]

- Google Patents. Process for the preparation of indoles.

-

PubChem. 4-Bromo-2-chlorobenzene-1-diazonium chloride. Available at: [Link]

- Bae, Y. (2024).

- Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o396.

- Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(49), 12641–12643.

-

Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. Available at: [Link]

-

MDPI. Special Issue : Indole Derivatives: Synthesis and Application. Available at: [Link]

Sources

- 1. 1034891-38-7|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [cymitquimica.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride, a halogenated phenylhydrazine derivative of interest in synthetic chemistry. While this compound is available commercially, a significant gap exists in the published experimental data for its specific physical and spectral characteristics. This document aims to consolidate the available information and provide expert insights based on the properties of structurally related compounds to guide researchers in its handling, application, and characterization.

Chemical Identity and Core Properties

This compound is a substituted aromatic hydrazine, a class of compounds widely utilized as building blocks in the synthesis of heterocyclic systems, particularly indole and pyrazole derivatives, which are prevalent scaffolds in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 1034891-38-7 | [1][2] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [2] |

| Molecular Weight | 257.94 g/mol | [1][2] |

| Purity (typical) | 95-97% | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)NN.Cl | [2] |

| InChIKey | AAGDJXZCBGGXTI-UHFFFAOYSA-N | [1] |

Physicochemical Properties: Bridging the Data Gap

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties such as melting point, boiling point, and specific solubility data for this compound. However, by examining closely related analogs, we can infer expected behaviors, which is a crucial step in experimental design.

Appearance: Based on supplier information for the parent compound, (4-Bromo-2-chlorophenyl)hydrazine, it is expected to be a solid, likely in crystalline or powder form[4]. The hydrochloride salt is anticipated to have a similar appearance.

Melting Point: For comparison, 4-Bromophenylhydrazine hydrochloride has a reported melting point in the range of 220-230 °C (with decomposition)[5]. The introduction of a chlorine atom at the 2-position of the phenyl ring in the target molecule could influence the crystal lattice energy and, consequently, the melting point. It is reasonable to hypothesize a melting point in a similar range, also likely with decomposition, a common characteristic of hydrazine salts.

Solubility: Phenylhydrazine hydrochlorides generally exhibit solubility in polar solvents. For instance, 4-Chlorophenylhydrazine hydrochloride is soluble in hot water and methanol. It is therefore anticipated that this compound will be soluble in polar protic solvents like water, ethanol, and methanol, and may show limited solubility in less polar organic solvents. Experimental determination of solubility in a range of solvents is highly recommended before its use in a reaction.

Stability and Storage: Chemical suppliers recommend storing this compound at 2-8°C under an inert atmosphere[2]. This suggests that the compound may be sensitive to heat, light, or air, which is consistent with the general stability of hydrazine derivatives.

Spectral Characterization: An Inferential Approach

No specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data has been published for this compound. Researchers utilizing this compound will need to perform their own spectral analyses to confirm its identity and purity. Below is a predictive guide to aid in the interpretation of these future experimental results.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts and coupling constants of these protons would be influenced by the electronic effects of the bromo and chloro substituents. The hydrazine protons (NH and NH₂) would appear as broad signals, and their chemical shifts could be solvent-dependent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit six signals for the aromatic carbons, with their chemical shifts dictated by the positions of the bromine and chlorine atoms. The carbon atom attached to the hydrazine group would also have a characteristic chemical shift.

Infrared Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3100-3400 cm⁻¹). Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the free base (after loss of HCl). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom and one chlorine atom. Fragmentation patterns would likely involve the loss of the hydrazine moiety and halogen atoms.

Safety, Handling, and Hazard Mitigation

GHS Hazard Statements (Inferred from 4-Bromophenylhydrazine hydrochloride):

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][9].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[7][10]. Keep the container tightly sealed.

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention[10]. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention[8].

Synthesis and Reactivity: A Chemist's Perspective

Specific synthetic procedures for this compound are not detailed in the available literature. However, the general synthesis of aryl hydrazine hydrochlorides is a well-established process.

A plausible synthetic route would involve the diazotization of 4-bromo-2-chloroaniline, followed by reduction of the resulting diazonium salt.

Caption: A plausible synthetic route to this compound.

This transformation is a standard method for preparing aryl hydrazines[11]. The choice of reducing agent can vary, with common options including tin(II) chloride, sodium sulfite, or catalytic hydrogenation.

Expected Reactivity: As a hydrazine derivative, the primary utility of this compound in synthetic chemistry is expected to be in the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones are key intermediates in the Fischer indole synthesis, a powerful method for constructing the indole ring system. This makes the title compound a potentially valuable precursor for the synthesis of novel halogenated indole derivatives for applications in drug discovery and materials science.

Conclusion and Future Outlook

This compound is a chemical entity with significant potential as a building block in organic synthesis. However, the current lack of comprehensive, experimentally verified data on its physical and spectral properties necessitates a cautious and methodical approach by researchers. This guide has aimed to provide a consolidated view of the existing information and to offer scientifically grounded predictions to aid in the safe and effective use of this compound. It is imperative that future work includes the full experimental characterization of this molecule to fill the current knowledge gaps and unlock its full synthetic potential.

References

-

PubChem. 4-Bromophenylhydrazine hydrochloride. [Link]

-

PubChem. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1). [Link]

- Google Patents. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. CN103387515A - Preparation method of 4-bromophenyl-hydrazine hydrochloride.

-

HFC. 221092-48-4 | (4-Bromo-2-chlorophenyl)hydrazine. [Link]

-

AHH Chemical. 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). [Link]

-

PubChem. (2-Bbromo-4-methylphenyl)hydrazine hydrochloride. [Link]

-

PubChem. 4-Bromophenylhydrazine. [Link]

-

PubChem. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). [Link]

-

Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

-

ChemUniverse. This compound. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Highly Recommended Products â Best Deals Online [api.haileycambodia.com]

- 5. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

Spectroscopic Characterization of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride: A Technical Guide

Introduction: The Significance of Spectroscopic Analysis

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride serves as a crucial building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its reactivity is intrinsically linked to the electronic and steric properties of the substituted phenyl ring and the hydrazine moiety. Therefore, a thorough understanding of its structure, confirmed through a battery of spectroscopic techniques, is a critical first step in any synthetic or drug discovery campaign. This guide will delve into the core spectroscopic methods essential for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating hydrazine group. The hydrochloride form will also impact the chemical shifts of the protons attached to the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 7.6 - 7.8 | Doublet | ~2.5 |

| Aromatic H (position 5) | 7.3 - 7.5 | Doublet of doublets | ~8.5, ~2.5 |

| Aromatic H (position 6) | 7.0 - 7.2 | Doublet | ~8.5 |

| -NH-NH₃⁺ | 8.0 - 10.0 (broad) | Broad singlet | - |

Disclaimer: These are predicted values based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For hydrochloride salts, DMSO-d₆ is often preferred due to its ability to dissolve the salt and its unobtrusive solvent peak. The broadness of the N-H proton signals is expected due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the halogen substituents and the hydrazine group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-N | 145 - 150 |

| C-Cl | 120 - 125 |

| C-Br | 115 - 120 |

| C-H (aromatic) | 110 - 135 |

Disclaimer: These are predicted values based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The internal referencing to the residual solvent peak ensures accuracy and reproducibility of the chemical shift values. The acquisition of both ¹H and ¹³C spectra provides complementary data that must be consistent with the proposed structure for validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C-H (aromatic), and C-X (halogen) bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (from -NH₃⁺) | 3200 - 2800 (broad) | Strong |

| N-H bend (from -NH₃⁺) | 1600 - 1500 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-H bend (aromatic, out-of-plane) | 900 - 690 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 600 - 500 | Strong |

Disclaimer: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Expertise & Experience: The broadness of the N-H stretching band is a hallmark of the ammonium salt, arising from extensive hydrogen bonding in the solid state. The out-of-plane C-H bending vibrations can provide clues about the substitution pattern of the aromatic ring.

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for solid-state IR data acquisition.

Trustworthiness: The use of a background spectrum is crucial to eliminate contributions from atmospheric water and carbon dioxide, ensuring that the observed peaks are solely from the sample. The transparency of the KBr pellet is a visual check for proper sample preparation, which is essential for obtaining a high-quality spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For (4-Bromo-2-chlorophenyl)hydrazine, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base, (4-Bromo-2-chlorophenyl)hydrazine, as the hydrochloride salt will likely dissociate in the ion source. The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z | Assignment | Comments |

| 220/222/224 | [M]⁺ | Molecular ion of the free base, showing a characteristic isotopic pattern for one Br and one Cl atom. |

| 187/189 | [M - NH₂ - H]⁺ | Loss of the hydrazine moiety. |

| 141/143 | [C₆H₄Br]⁺ | Loss of Cl and N₂H₂. |

| 108 | [C₆H₄Cl]⁺ | Loss of Br and N₂H₂. |

Disclaimer: These are predicted fragmentation patterns. The relative intensities of the peaks will depend on the ionization conditions.

Authoritative Grounding: The fragmentation of halogenated aromatic compounds in EI-MS often involves the loss of the halogen atoms or other substituents, leading to characteristic fragment ions.[1][2] The isotopic distribution for combinations of chlorine and bromine is well-established and provides a powerful tool for confirming the elemental composition of the ions.[3]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a detailed predictive framework based on established principles and data from analogous compounds, experimental verification remains the gold standard. By following the detailed protocols outlined herein, researchers and drug development professionals can confidently elucidate the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- He, W., Zhang, R., & Cai, M. (n.d.).

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development.

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Wojtunik-Kulesza, K., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(68), 41565-41578. [Link]

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved January 17, 2026, from [Link]

-

Al-Dies, A. M., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 16(12), 29599-29615. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 17, 2026, from [Link]

-

HFC. (n.d.). 221092-48-4 | (4-Bromo-2-chlorophenyl)hydrazine. Retrieved January 17, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). (p-BROMOPHENYL)HYDRAZINE, MONOHYDROCHLORIDE - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine hydrochloride - Optional[MS (GC)] - Spectrum. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Khan, M. S., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(11), 2959. [Link]

-

PubChem. (n.d.). (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 4-Nitrophenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Wang, M., et al. (2020). Continuous flow Fischer reactions between substituted phenylhydrazine... ResearchGate. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chlorophenylhydrazine hydrochloride - Optional[13C NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (4-Bromo-2-chlorophenyl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the critical role of solubility in drug development, process chemistry, and formulation, this document offers a detailed examination of the compound's physicochemical properties, qualitative solubility in various solvents, and the influential factors of pH and temperature. In the absence of extensive quantitative solubility data in public literature, this guide emphasizes robust, field-proven experimental methodologies for its determination, including High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy. Detailed, step-by-step protocols are provided to empower researchers and scientists to generate reliable and reproducible solubility data. Furthermore, this guide presents a framework for understanding the causality behind experimental choices, ensuring a self-validating system for solubility assessment.

Introduction: The Significance of this compound in Synthesis

This compound is a halogenated aromatic hydrazine derivative that serves as a vital building block in the synthesis of a wide array of heterocyclic compounds. Its structural motifs are frequently incorporated into pharmacologically active molecules, making it an important intermediate in the discovery and development of new therapeutic agents. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and ultimately, its utility in synthetic processes. An in-depth understanding of its solubility behavior is paramount for process optimization, yield maximization, and the development of scalable and efficient manufacturing processes.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock upon which its solubility profile is built. These parameters influence its interactions with various solvent systems.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-(4-Bromo-2-chlorophenyl)hydrazine HCl | Guidechem[1] |

| CAS Number | 1034891-38-7 | Guidechem[1] |

| Molecular Formula | C₆H₇BrCl₂N₂ | Guidechem[1] |

| Molecular Weight | 257.94 g/mol | CymitQuimica[2], Guidechem[1] |

| Appearance | Solid (form may vary) | - |

| Purity | Typically >97% | CymitQuimica[2] |

Qualitative Solubility Profile

Qualitative solubility screening provides initial insights into the dissolution behavior of this compound in a range of common laboratory solvents. This information is crucial for selecting appropriate solvents for synthesis, purification, and analytical method development. Based on data from analogous compounds like 4-bromophenylhydrazine hydrochloride and 4-chlorophenylhydrazine hydrochloride, a general qualitative solubility profile can be inferred.

| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale/Supporting Evidence |

| Water | Protic, Polar | Soluble, particularly with heating | 4-bromophenylhydrazine hydrochloride is soluble in water[3][4]. The hydrochloride salt form enhances aqueous solubility. |

| Methanol | Protic, Polar | Soluble | 4-chlorophenylhydrazine hydrochloride is soluble in methanol[5]. |

| Ethanol | Protic, Polar | Likely Soluble | Phenylhydrazine is miscible with ethanol[6]. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Likely Soluble | 4-bromophenylhydrazine hydrochloride is slightly soluble in DMSO[4]. |

| Acetonitrile | Aprotic, Polar | Moderately to Sparingly Soluble | General behavior of polar organic compounds. |

| Acetone | Aprotic, Polar | Moderately to Sparingly Soluble | Used for washing the final product, suggesting limited solubility[7]. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble to Insoluble | Hydrazine derivatives often have limited solubility in nonpolar solvents. |

| Toluene | Aprotic, Nonpolar | Sparingly Soluble to Insoluble | Phenylhydrazine is miscible with benzene, a similar aromatic solvent[6]. |

| Diethyl Ether | Aprotic, Nonpolar | Sparingly Soluble to Insoluble | Phenylhydrazine is miscible with diethyl ether[6]. |

Factors Influencing Solubility

The solubility of this compound is not a static property but is dynamically influenced by several environmental factors. Understanding these dependencies is critical for controlling crystallization, preventing precipitation, and ensuring reaction homogeneity.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying the concentration of dissolved this compound.

Rationale for Method Choice: HPLC offers excellent separation of the analyte from potential impurities or degradation products, ensuring accurate quantification. UV detection is suitable as aromatic hydrazines possess a chromophore. For trace-level analysis, pre-column derivatization can be employed to enhance sensitivity and shift the absorption maximum to a region with less interference from the matrix.[8]

Step-by-Step Protocol:

-

Instrument and Column:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with 0.1% formic acid for pH control and improved peak shape). The exact ratio should be optimized for good peak resolution and retention time.

-

-

Standard Curve Generation:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted, filtered supernatant from the shake-flask experiment.

-

Record the peak area for the analyte.

-

-

Calculation:

-

Use the regression equation from the calibration curve to calculate the concentration of the analyte in the injected sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

-

Analytical Quantification: UV-Visible Spectroscopy Method

UV-Visible spectroscopy is a simpler and faster method for quantification, suitable for initial solubility screening or when an HPLC method is not available.

Rationale for Method Choice: The aromatic ring in this compound imparts UV absorbance, allowing for direct quantification. However, this method is less specific than HPLC and can be prone to interference from any UV-active impurities. For hydrazine compounds, derivatization with an aldehyde (e.g., p-dimethylaminobenzaldehyde) can form a colored product, allowing for quantification in the visible region, which can reduce interference.[9]

Step-by-Step Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of the compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-

-

Standard Curve Generation:

-

Prepare a stock solution and a series of calibration standards as described for the HPLC method.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration and confirm its linearity (Beer-Lambert Law).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered supernatant from the shake-flask experiment at the λmax.

-

-

Calculation:

-

Use the calibration curve's regression equation to determine the concentration in the measured sample.

-

Apply the dilution factor to calculate the solubility.

-

Practical Implications in Drug Development and Process Chemistry

The solubility profile of this compound has direct and significant consequences for its application:

-

Reaction Solvent Selection: Choosing a solvent in which the starting material and reagents are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: Knowledge of the temperature-dependent solubility is essential for developing efficient recrystallization protocols to achieve high purity of the final product.

-

Formulation Development: For pharmaceutical applications, understanding the aqueous solubility and the effect of pH is fundamental for designing appropriate formulation strategies to ensure bioavailability.

-

Analytical Method Development: The solubility in various mobile phase components informs the development of robust HPLC and other analytical methods.

Conclusion

References

- Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride - CN103387515A.

-

IndiaMART. (n.d.). 4-Bromo Phenyl Hydrazine Hydrochloride. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved January 17, 2026, from [Link]

-

Liu, X., Zhou, D., & Zhang, H. (2018). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Water, 10(4), 438. [Link]

-

ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved January 17, 2026, from [Link]

-

MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved January 17, 2026, from [Link]

-

SciSpace. (n.d.). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved January 17, 2026, from [Link]

-

Mettler Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Retrieved January 17, 2026, from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Thermodynamic properties of solvation of aromatic compounds in cyclohexane, heptane, benzene, 1,4-dioxane, and chloroform at 298.15K. Retrieved January 17, 2026, from [Link]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). Determination of temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method. Retrieved January 17, 2026, from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved January 17, 2026, from [Link]

Sources

- 1. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 2. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 3. indiamart.com [indiamart.com]

- 4. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 5. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mt.com [mt.com]

synthesis and characterization of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride

This guide provides a comprehensive technical overview of this compound, a critical intermediate in modern synthetic chemistry, particularly within the pharmaceutical industry. We will delve into its synthesis, detailed characterization, applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 1034891-38-7) is a substituted arylhydrazine salt.[1] Its molecular structure, featuring a di-halogenated phenyl ring, makes it a highly valuable and versatile precursor for constructing complex heterocyclic scaffolds. The primary utility of this compound lies in its role as a key starting material for the Fischer indole synthesis, a cornerstone reaction for producing indole derivatives.[2][3][4] These indole cores are prevalent in a vast array of biologically active molecules, including anti-migraine drugs of the triptan class.[2] Understanding the nuances of its synthesis and characterization is therefore paramount for any research program involved in the development of indole-based therapeutics.

Chemical Properties Overview:

-

Molecular Formula: C₆H₇BrCl₂N₂[1]

-

Appearance: Typically a powder, which can range in color from white to beige or pink.[6]

-

Storage: Should be stored in an inert atmosphere at 2-8°C.[1]

Synthesis Pathway: From Aniline to Hydrazine

The synthesis of this compound is a classic two-step process commencing from the corresponding aniline, 4-bromo-2-chloroaniline.[7][8] The process involves:

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine, which is isolated as a stable hydrochloride salt.

This sequence is a fundamental transformation in organic synthesis for preparing arylhydrazines from arylamines.[9]

Step 1: Diazotization of 4-Bromo-2-chloroaniline

The first step is the conversion of the amino group of 4-bromo-2-chloroaniline into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[10][11]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, or undergo unwanted side reactions.[12] Maintaining a low temperature ensures the stability of the diazonium salt for the subsequent reduction step.

-

Strong Acidic Medium: A surplus of strong acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline, which would form a highly colored and difficult-to-remove azo dye impurity.[13]

Step 2: Reduction of the Aryl Diazonium Salt

The intermediate diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can accomplish this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl being a traditional and effective choice.[9][13][14]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent:

-

Stannous Chloride (SnCl₂): A powerful and reliable reducing agent for this conversion. However, a significant drawback is the potential for tin residue contamination in the final product, which can be problematic for pharmaceutical applications and requires tedious purification.[12][14]

-

Sodium Sulfite (Na₂SO₃): Another classic method for reducing diazonium salts.[9][15]

-

Ascorbic Acid (Vitamin C): A "green chemistry" alternative that avoids heavy metals.[12] This method is milder and offers a significant improvement over SnCl₂-mediated processes, particularly in terms of product purity and environmental impact.[12]

-

-

Isolation as Hydrochloride Salt: The resulting hydrazine is a base. By maintaining a strongly acidic environment with HCl, the product precipitates as its hydrochloride salt. This salt is generally more stable, less susceptible to aerial oxidation, and easier to handle and purify than the free base.

Experimental Workflow and Protocol

The following protocol is a representative procedure. Note: This should be performed by trained personnel in a controlled laboratory setting.

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 4-bromo-2-chloroaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for approximately 1 hour to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the chosen reducing agent (e.g., stannous chloride dihydrate in concentrated HCl).

-

Cool this reducing solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Further wash the product with a suitable organic solvent to remove non-polar impurities.

-

Dry the resulting solid under vacuum to yield this compound.

-

Synthesis Workflow Diagram```dot

Caption: Analytical workflow for the characterization of the final product.

Application in Drug Development: The Fischer Indole Synthesis

The primary application of this compound is as a precursor in the Fischer indole synthesis. [2][16]This powerful reaction, discovered in 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole. [2][3] Mechanism Overview:

-

Hydrazone Formation: The (4-Bromo-2-chlorophenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate. [2][4]2. Tautomerization: The hydrazone tautomerizes to its enamine form. [2][4]3. -[17][17]Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-[17][17]sigmatropic rearrangement, which is the key bond-forming step. [2][3]4. Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring system. [2] This methodology allows for the rapid and efficient construction of highly substituted indoles, which are crucial scaffolds in many pharmaceuticals, including anti-cancer and anti-inflammatory agents. [18][19][20]

Fischer Indole Synthesis Pathway Diagram

Caption: The Fischer Indole Synthesis using the title hydrazine.

Safety, Handling, and Storage

This compound and related arylhydrazines are toxic and must be handled with appropriate care. [9] Core Safety Requirements:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat. [17][21]* Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust. [17][21][22]Avoid contact with skin and eyes. [21]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [17][22]* Accidental Release: In case of a spill, avoid dust formation. [17]Collect the material and dispose of it as hazardous waste in accordance with local regulations. [17]* First Aid:

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Baxendale Group. (n.d.). understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine. (n.d.).

-

Product Class 34: Arylhydrazines. (n.d.). Science of Synthesis. [Link]

-

Supporting Information. (n.d.). [Source not further specified]. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). American Chemical Society. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

A three-component Fischer indole synthesis. (n.d.). PubMed. [Link]

- Synthetic method for 4-chlorophenylhydrazine hydrochloride. (n.d.).

-

An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (n.d.). [Source not further specified]. [Link]

-

4-Chlorophenylhydrazine HCl: Applications in Research and Industry. (n.d.). [Source not further specified]. [Link]

-

4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). (n.d.). [Source not further specified]. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. [Link]

-

4-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. [Link]

-

4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE (FOR SYNTHESIS)(0-8°C). (n.d.). Sdfine. [Link]

- Preparation method of 4-bromophenylhydrazine hydrochloride. (n.d.).

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. [Link]

-

Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. (n.d.). Sciencemadness.org. [Link]

-

Phenylhydrazine hydrochloride. (n.d.). NIST WebBook. [Link]

-

4-Chlorophenylhydrazine Hydrochloride: Synthesis, Applications, and Key Properties. (n.d.). [Source not further specified]. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. [Link]

-

4-Bromo-2-chloroaniline. (2025). ResearchGate. [Link]

-

(4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

-

(2-bromo-4-chlorophenyl)hydrazine (C6H6BrClN2). (n.d.). PubChemLite. [Link]

-

1-(4-Bromo-2-chlorophenyl)hydrazine, HCl 95%. (n.d.). RHENIUM BIO SCIENCE. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [cymitquimica.com]

- 6. 4-Chlorophenylhydrazine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. EP1981860A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 17. echemi.com [echemi.com]

- 18. nbinno.com [nbinno.com]

- 19. chemimpex.com [chemimpex.com]

- 20. nbinno.com [nbinno.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride purity and analysis

An In-depth Technical Guide to the Purity and Analysis of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential aspects of purity assessment and analytical control, moving beyond procedural lists to explain the causal relationships that underpin robust analytical method development.

Introduction: The Significance of this compound

This compound (CAS No. 1034891-38-7) is a substituted phenylhydrazine derivative. Such compounds are foundational building blocks, particularly in the pharmaceutical industry, for the synthesis of heterocyclic structures like indoles via the Fischer indole synthesis. The precise arrangement of the bromo and chloro substituents on the phenyl ring makes it a valuable precursor for creating complex molecular architectures with specific biological activities.

Given its role as a starting material in multi-step syntheses, the purity of this compound is paramount. The presence of even trace-level impurities, such as positional isomers, unreacted starting materials, or by-products, can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide establishes a framework for the comprehensive analysis and quality control of this key intermediate.

Physicochemical Properties and Handling

A thorough understanding of the compound's fundamental properties is the first step in developing appropriate analytical and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 1034891-38-7 | [1][2][3] |

| Molecular Formula | C₆H₆BrClN₂·HCl | [2][3] |

| Molecular Weight | 257.94 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid/powder | [5] |

| Purity (Typical) | ≥95-97% | [1][2] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [3][4][5][6] |

| InChI Key | AAGDJXZCBGGXTI-UHFFFAOYSA-N | [1][3][4] |

Safety, Storage, and Handling

This compound and related phenylhydrazines are potent chemicals that require careful handling.

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8]

-

Handling Precautions: Avoid formation of dust and aerosols. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]

-

Storage Integrity: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][8][11] The recommended storage under an inert atmosphere at refrigerated temperatures suggests sensitivity to oxidation and/or thermal degradation.[5][6]

Synthesis Landscape and Impurity Profile

The purity of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are proprietary, a general understanding of the synthetic pathway allows for a predictive approach to impurity profiling. Phenylhydrazines are commonly synthesized via the diazotization of an aniline followed by reduction.[12][13]

A plausible synthetic pathway for this compound starts with 4-bromo-2-chloroaniline. This starting material is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This intermediate is then reduced to yield the final hydrazine product.

This process can give rise to several classes of impurities:

-

Starting Materials: Incomplete reaction can lead to the presence of residual 4-bromo-2-chloroaniline.

-

Positional Isomers: Impurities in the aniline starting material (e.g., 2-bromo-4-chloroaniline) will carry through the synthesis to form the corresponding hydrazine isomers.[14]

-

By-products: Incomplete reduction of the diazonium salt or other side reactions can generate various process-related impurities.

-

Degradation Products: Hydrazines are susceptible to oxidation. Improper handling or storage can lead to the formation of colored degradation products.

Core Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required for the definitive characterization of this compound. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity analysis due to its high resolving power and sensitivity, making it ideal for separating the main component from structurally similar impurities.[14][15] A reversed-phase HPLC (RP-HPLC) method is typically employed.

-

Stationary Phase: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar analytes like substituted phenylhydrazines.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is necessary. The buffer controls the ionization state of the hydrazine, ensuring sharp, symmetrical peaks. The gradient allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.

-

Detection: UV detection is standard, as the phenyl ring provides strong chromophores. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to aid in peak identification and assess peak purity.

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final volume of 50.0 mL, yielding a concentration of ~0.5 mg/mL.

-

Chromatographic System: Utilize a standard HPLC system with a PDA detector.

-

Injection: Inject 5-10 µL of the prepared sample solution.

-

Data Analysis:

-

Determine the area percent of the main peak relative to the total area of all peaks detected. This provides a measure of overall purity.

-

For known impurities, quantification should be performed against a reference standard of that impurity.

-

The ICH recommends thresholds for reporting, identifying, and qualifying impurities in drug substances, which serve as a good benchmark.[15]

-

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 240 nm (or as determined by UV scan) |

| Injection Volume | 5 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and confirmation. ¹H NMR provides a definitive fingerprint of the molecule and can be used to detect and quantify impurities that have unique proton signals.

-

Structural Confirmation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum confirm the identity of the this compound and the substitution pattern on the aromatic ring.

-

Impurity Detection: Impurities with different structures will exhibit different NMR signals. For example, a positional isomer would show a distinct aromatic splitting pattern.

-

Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of the material without needing a reference standard of the analyte itself.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes many organic salts and has exchangeable proton signals that do not interfere with the aromatic region.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Integrate all signals corresponding to the analyte and any visible impurities.

-

The relative integration of impurity signals to the analyte signals provides a semi-quantitative measure of their levels.

-

Other Analytical Techniques

-

Gas Chromatography (GC): Due to the low volatility of the hydrochloride salt, GC analysis typically requires derivatization to form a more volatile species. It can be a powerful tool for detecting volatile impurities from the synthesis, such as residual solvents.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is the definitive tool for identifying unknown impurities by providing accurate mass information, which can be used to deduce the elemental composition.

-

Titration: A simple acid-base titration can be used to determine the hydrochloride content, while a potentiometric or redox titration can determine the assay of the hydrazine moiety. This provides a measure of the overall salt content and active group concentration but lacks the specificity to detect organic impurities.

Integrated Analytical Workflow

A robust quality control strategy integrates these techniques into a logical workflow to ensure comprehensive characterization.

Conclusion

The analytical control of this compound is a critical, multi-step process that underpins the quality and safety of the materials synthesized from it. A purely procedural approach is insufficient. True scientific integrity is achieved by understanding the compound's synthetic origins to predict potential impurities and then selecting and designing orthogonal analytical techniques—primarily HPLC and NMR—to detect, identify, and quantify them. This integrated strategy ensures that each batch of this vital intermediate meets the stringent purity requirements demanded by the pharmaceutical and chemical industries.

References

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

- Google Patents. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride. Google Patents.

-

The Royal Society of Chemistry. Supporting Information for - Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. The Royal Society of Chemistry. Available from: [Link]

-

Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. Available from: [Link]

-

PubChem. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). PubChem. Available from: [Link]

-

ChemUniverse. This compound. ChemUniverse. Available from: [Link]

-

Aldlab-chemicals. 1-(4-bromo-2-chlorophenyl)hydrazine hydrochloride. Aldlab-chemicals. Available from: [Link]

-

ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]

- Google Patents. CN101157634A - Method for preparing 4-chlorine phenylhydrazine. Google Patents.

-

SpectraBase. 2-Chlorophenylhydrazine hydrochloride - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journals. Available from: [Link]

-

European Pharmacopoeia. 4. reagents. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

-

Journal of Drug Delivery & Therapeutics. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics. Available from: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1034891-38-7 [sigmaaldrich.com]

- 5. (4-broMo-3-chlorophenyl)hydrazine hydrochloride CAS#: 1177361-07-7 [chemicalbook.com]

- 6. (4-broMo-3-chlorophenyl)hydrazine hydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. nbinno.com [nbinno.com]

- 13. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. iosrjournals.org [iosrjournals.org]

The Enduring Legacy of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery that Shaped Modern Chemistry and Medicine

The story of substituted phenylhydrazines is a testament to the profound impact that a single chemical discovery can have on the disparate fields of synthetic organic chemistry, carbohydrate analysis, and neuropharmacology. The journey begins with the pioneering work of the German chemist Hermann Emil Fischer, whose synthesis of the parent compound, phenylhydrazine, in 1875 was a pivotal moment in the history of chemistry.[1] This seemingly simple molecule, the first synthetic hydrazine derivative, unlocked new avenues of research and laid the groundwork for the development of a vast and versatile class of compounds.[1] This in-depth technical guide will explore the discovery and history of substituted phenylhydrazines, from their humble beginnings in Fischer's laboratory to their crucial role in the development of indole synthesis and their transformative impact on the treatment of psychiatric disorders. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the enduring legacy of this remarkable class of molecules.

Part 1: The Genesis - Emil Fischer and the Dawn of Phenylhydrazine Chemistry

The Initial Synthesis: A Reaction that Changed the Course of Chemistry

In 1875, while working at the University of Strasbourg, Emil Fischer reported the first synthesis of phenylhydrazine.[1] His method, which has become a classic in organic chemistry, involved the reduction of a phenyl diazonium salt with sulfite salts.[2] This discovery was not a fleeting curiosity but a foundational moment that would profoundly influence Fischer's illustrious career and the broader field of organic chemistry.[2]

The original synthesis, a testament to the experimental prowess of the time, involved the diazotization of aniline followed by reduction. The elegance and robustness of this method are demonstrated by its continued use in various forms to this day.

Early Applications: Unraveling the Complexity of Sugars